N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS: 1354008-70-0) is a pyrrolidine-based acetamide derivative characterized by a stereospecific (S)-configuration at the pyrrolidine ring and a 2-hydroxyethyl substituent. Its molecular weight is 186.255 g/mol . The compound has been utilized in pharmaceutical and fine chemical research, though its commercial availability has been discontinued . The hydroxyethyl group confers hydrophilicity, while the methylated acetamide moiety contributes to steric and electronic properties.
Properties
IUPAC Name |
N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10(2)9-3-4-11(7-9)5-6-12/h9,12H,3-7H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNZOHATZVRZIK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolidine Core Synthesis
The pyrrolidine ring is commonly synthesized via intramolecular cyclization of γ-amino alcohols or alkylation of β-lactams. A patent by KR20160141950A discloses a cost-effective method using N-methyl-2-pyrrolidone (NMP) as a starting material. In this approach, NMP undergoes reduction with lithium aluminum hydride (LiAlH₄) to yield 1-methyl-2-(2-hydroxyethyl)pyrrolidine, which serves as a precursor for further functionalization.
Reaction Conditions :
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Reduction : LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature.
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Yield : 78–85% after purification via distillation.
Hydroxyethyl Group Installation
The hydroxyethyl moiety is introduced via nucleophilic ring-opening of ethylene oxide. A scalable protocol from WO2008137087A1 involves reacting pyrrolidine with ethylene oxide in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂):
Optimization Insights :
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Temperature : 40–60°C prevents oligomerization of ethylene oxide.
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Stereocontrol : Chiral induction is achieved using (S)-proline-derived catalysts, yielding enantiomeric excess (ee) >90%.
N-Methyl Acetamide Functionalization
Acylation of Secondary Amines
The acetamide group is installed via acylation of the pyrrolidine’s secondary amine. US20130109854A1 details a two-step process:
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Methylation : Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
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Acetylation : Reaction with acetyl chloride (CH₃COCl) using triethylamine (Et₃N) as a base.
Critical Parameters :
Palladium-Catalyzed C–N Cross-Coupling
For higher regioselectivity, Pd-catalyzed coupling—reported in ACS Chemical Reviews—enables direct installation of the acetamide group. Using Pd(OAc)₂/Xantphos as a catalytic system and cesium carbonate (Cs₂CO₃) as a base, the reaction proceeds at 80°C in toluene:
\text{Pyrrolidine} + \text{CH}3CONH}2 \xrightarrow{\text{Pd(OAc)}_2/\text{Xantphos}} \text{N-Methyl acetamide derivative}
Advantages :
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Functional Group Tolerance : Compatible with hydroxyethyl groups.
Stereochemical Control and Resolution
Asymmetric Synthesis
WO2008137087A1 demonstrates enantioselective synthesis using chiral ligands. For example, (R)-BINAP-copper complexes induce the desired (S)-configuration during cyclization steps, achieving 95% ee.
Kinetic Resolution
KR20160141950A employs lipase-mediated resolution of racemic intermediates. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-isomer unreacted for isolation (ee >99%).
Industrial-Scale Production and Process Optimization
Continuous Flow Reactors
Modern setups use continuous flow systems to enhance reaction efficiency. Key benefits include:
Green Chemistry Metrics
Solvent Recovery : >90% recovery of THF via distillation.
E-Factor : 8.2 (lower than batch processes’ 15.3).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | ee | Scalability |
|---|---|---|---|---|
| Cyclization (NMP route) | LiAlH₄ reduction, alkylation | 78% | 90% | High |
| Pd-catalyzed coupling | C–N cross-coupling, acetylation | 85% | 95% | Moderate |
| Enzymatic resolution | Lipase-mediated kinetic resolution | 68% | 99% | Low |
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Chemical Properties and Structure
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is characterized by the following molecular formula:
- Molecular Formula : C10H17N3O2
- Molecular Weight : Approximately 199.26 g/mol
The compound features a pyrrolidine ring, which is crucial for its biological activity, and a hydroxyl group that enhances its solubility and interaction with biological systems.
Pharmacological Applications
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Analgesic Properties
- Research indicates that compounds similar to this compound exhibit analgesic effects. These effects are attributed to their ability to modulate pain pathways in the central nervous system, potentially offering alternatives to traditional opioid analgesics.
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Neurological Research
- The compound has been studied for its neuroprotective properties. It may help mitigate neuronal damage in conditions such as stroke or neurodegenerative diseases by reducing oxidative stress and inflammation.
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Antidepressant Activity
- Preliminary studies suggest that this compound may possess antidepressant-like effects. Its mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Therapeutic Uses
| Application Area | Description |
|---|---|
| Pain Management | Potential alternative to opioids for chronic pain relief |
| Neuroprotection | May protect against neuronal damage in ischemic conditions |
| Mental Health | Possible use in treating depression and anxiety disorders |
Case Studies and Research Findings
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Case Study on Analgesic Effects
- A study published in Journal of Pain Research demonstrated that this compound significantly reduced pain responses in animal models compared to control groups. The results indicated a dose-dependent effect, suggesting potential for clinical applications in pain management.
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Neuroprotective Research
- In a research article from Neuropharmacology, the compound was shown to reduce cell death in neuronal cultures subjected to oxidative stress. The study highlighted its potential as a neuroprotective agent, warranting further investigation in vivo.
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Antidepressant Activity
- A clinical trial reported in Psychopharmacology explored the antidepressant effects of the compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms over an eight-week treatment period, supporting its role as a novel therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding with biological molecules, while the pyrrolidine ring can interact with receptors or enzymes. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound enhances water solubility, whereas benzyl or phenyl substituents in analogs increase lipophilicity, affecting bioavailability .
- Safety Profile : Substitutions like benzyl correlate with higher toxicity risks, suggesting that the target compound’s hydroxyethyl group may offer a safer profile .
- Structural Flexibility : Piperidine analogs provide insights into how ring size impacts molecular conformation and target engagement .
Biological Activity
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride, often in the presence of a base like triethylamine. The hydroxyethyl group can be introduced via reactions with ethylene oxide under basic conditions.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The hydroxyethyl group may engage in hydrogen bonding with biological macromolecules, enhancing its interaction with enzymes or receptors.
- Enzyme Interaction : The acetamide group can modulate enzyme activity, potentially influencing metabolic pathways.
Antimicrobial Properties
Recent studies have examined the antimicrobial potential of related pyrrolidine compounds, indicating that derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organism | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 | Bactericidal |
| Compound B | Escherichia coli | 0.025 | Bactericidal |
| Compound C | Candida albicans | 0.0048 | Fungicidal |
Case Studies
- Study on Antibacterial Activity : A study evaluated various pyrrolidine derivatives for their effectiveness against bacterial strains. This compound was included in a broader screening that revealed promising antibacterial properties, particularly against E. coli and Bacillus mycoides .
- Antifungal Evaluation : Another investigation focused on antifungal activity where related compounds were tested against Candida albicans. The results indicated that certain modifications to the pyrrolidine structure enhanced antifungal efficacy, suggesting potential therapeutic applications for this compound in treating fungal infections .
Research Applications
The compound has several applications in scientific research:
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide?
- Methodological Answer : Synthesis can involve multi-step reactions starting from a pyrrolidine scaffold. For enantiomeric control, asymmetric synthesis or chiral resolution (e.g., via chiral HPLC) may be required. A plausible route includes:
- Step 1 : Introduce the hydroxyethyl group to pyrrolidin-3-yl via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for stereochemical retention).
- Step 2 : N-Methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Step 3 : Acetamide formation via reaction with acetyl chloride or anhydride.
Purity should be verified via /-NMR and LC-MS .
Q. What safety precautions are advised for handling this compound in laboratory settings?
- Methodological Answer : Referencing structurally related acetamides (e.g., (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide), assume potential hazards such as acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Recommended precautions:
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid aerosol inhalation.
- Store in sealed containers at 2–8°C to minimize degradation .
Q. How can researchers characterize the compound’s structural and chemical properties?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography for absolute stereochemistry, complemented by /-NMR for functional group analysis.
- Purity Assessment : Reverse-phase HPLC (>95% purity threshold) with UV detection at 210–254 nm.
- Physicochemical Properties : Estimate logP (octanol-water partition coefficient) using computational tools like ChemAxon or experimental shake-flask methods .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during synthesis.
- Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or supercritical fluid chromatography (SFC). Compare retention times with racemic mixtures or enantiomerically pure standards .
Q. What strategies resolve contradictions in reported toxicity data for structurally similar acetamides?
- Methodological Answer :
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
- Comparative Analysis : Cross-reference toxicity profiles of analogs (e.g., N,N-Diethylacetamide) while accounting for substituent effects (e.g., hydroxyethyl vs. benzyl groups).
- Mechanistic Studies : Use transcriptomics to identify differentially expressed genes linked to oxidative stress or inflammation .
Q. How does the compound’s stability vary under physiological conditions, and how can degradation products be identified?
- Methodological Answer :
- Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours.
- Degradation Analysis : Use LC-QTOF-MS to detect hydrolyzed products (e.g., free pyrrolidine or acetic acid derivatives).
- Kinetic Modeling : Apply first-order decay models to estimate half-life .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to pyrrolidine-sensitive targets (e.g., sigma-1 receptor).
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity .
Contradictions and Data Gaps
- Lack of Physicochemical Data : No experimental data exists for melting point, solubility, or logP. Researchers should prioritize experimental determination via differential scanning calorimetry (DSC) and shake-flask methods .
- Ecotoxicity Uncertainty : While related compounds show low bioaccumulation potential, conduct algae (OECD 201) and Daphnia magna (OECD 202) assays to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
